molecular formula C12H2N2 B14227947 4,5-Diethynyloct-4-ene-2,6-diynedinitrile CAS No. 823813-90-7

4,5-Diethynyloct-4-ene-2,6-diynedinitrile

Cat. No.: B14227947
CAS No.: 823813-90-7
M. Wt: 174.16 g/mol
InChI Key: FRCYPPVKTBNCQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Diethynyloct-4-ene-2,6-diynedinitrile is a chemical compound with the molecular formula C₁₂H₂N₂ It is characterized by its unique structure, which includes ethynyl groups and a conjugated system of double and triple bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Diethynyloct-4-ene-2,6-diynedinitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as alkynes and nitriles.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperatures to facilitate the formation of the desired product.

    Purification: After the reaction, the product is purified using techniques such as column chromatography or recrystallization to obtain a pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger quantities, ensuring safety protocols, and implementing efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

4,5-Diethynyloct-4-ene-2,6-diynedinitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of saturated or partially saturated derivatives.

    Substitution: The ethynyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alkenes.

Scientific Research Applications

4,5-Diethynyloct-4-ene-2,6-diynedinitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe for studying biological processes.

    Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4,5-Diethynyloct-4-ene-2,6-diynedinitrile involves its interaction with molecular targets through its reactive ethynyl groups. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Octene-2,6-diynedinitrile: Similar structure but lacks the ethynyl groups at positions 4 and 5.

    4,5-Diethynyl-4-octene-2,6-diynedinitrile: A closely related compound with slight variations in the position of ethynyl groups.

Properties

CAS No.

823813-90-7

Molecular Formula

C12H2N2

Molecular Weight

174.16 g/mol

IUPAC Name

4,5-diethynyloct-4-en-2,6-diynedinitrile

InChI

InChI=1S/C12H2N2/c1-3-11(7-5-9-13)12(4-2)8-6-10-14/h1-2H

InChI Key

FRCYPPVKTBNCQJ-UHFFFAOYSA-N

Canonical SMILES

C#CC(=C(C#C)C#CC#N)C#CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.